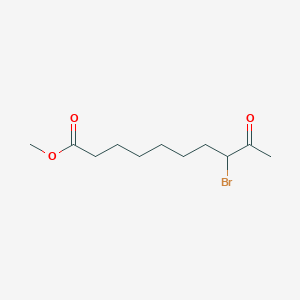
Methyl 8-bromo-9-oxodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-bromo-9-oxodecanoate is an organic compound with the molecular formula C11H19BrO3 It is a derivative of decanoic acid, featuring a bromine atom at the 8th position and a ketone group at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 8-bromo-9-oxodecanoate can be synthesized through several methods. One common approach involves the bromination of methyl 9-oxodecanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Another method involves the esterification of 8-bromo-9-oxodecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. This process results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-bromo-9-oxodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is methyl 8-bromo-9-hydroxydecanoate.
Oxidation: Products include methyl 8-bromo-9-oxodecanoic acid and other oxidized forms.
Aplicaciones Científicas De Investigación
Methyl 8-bromo-9-oxodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 8-bromo-9-oxodecanoate involves its interaction with various molecular targets. The bromine atom and ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ketone group can undergo reduction or oxidation, altering the compound’s properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9-oxodecanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Bromo-9-oxodecanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 8-bromo-9-hydroxydecanoate: A reduced form with a hydroxyl group instead of a ketone.
Uniqueness
Methyl 8-bromo-9-oxodecanoate is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
85060-83-9 |
|---|---|
Fórmula molecular |
C11H19BrO3 |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
methyl 8-bromo-9-oxodecanoate |
InChI |
InChI=1S/C11H19BrO3/c1-9(13)10(12)7-5-3-4-6-8-11(14)15-2/h10H,3-8H2,1-2H3 |
Clave InChI |
QYVGRDGIQSWYGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCCCCCC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



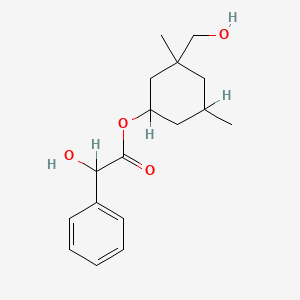
![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)
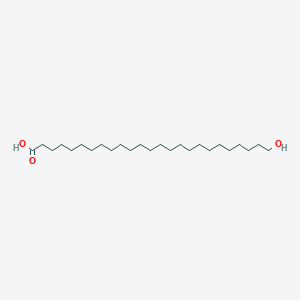

![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
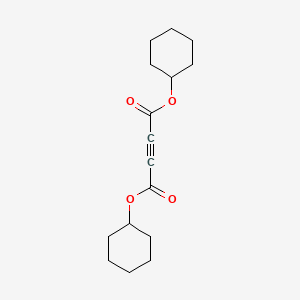
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
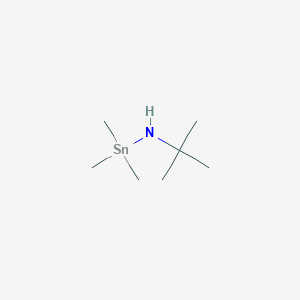
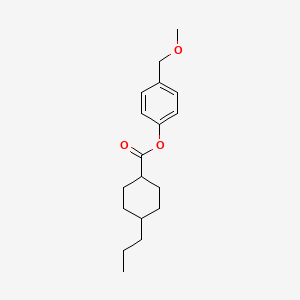

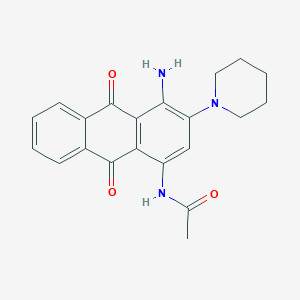
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
